molecular formula C14H17BN2O2 B14842093 1,8-Naphthyridin-2-ylboronic acid pinacol ester

1,8-Naphthyridin-2-ylboronic acid pinacol ester

Cat. No.: B14842093
M. Wt: 256.11 g/mol
InChI Key: WHHKASGNLLLXDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthyridin-2-ylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 1,8-naphthyridine with boronic acid derivatives in the presence of a base and a catalyst. The reaction typically occurs under mild conditions, making it suitable for various substrates .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridin-2-ylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions with aryl halides yield biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

The mechanism of action of 1,8-Naphthyridin-2-ylboronic acid pinacol ester involves its ability to participate in various chemical reactions, particularly Suzuki-Miyaura coupling. In this reaction, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . This process is highly efficient and allows for the formation of complex molecules with high precision .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Naphthyridin-2-ylboronic acid pinacol ester is unique due to its naphthyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of complex molecules and in applications where specific reactivity is required .

Properties

Molecular Formula

C14H17BN2O2

Molecular Weight

256.11 g/mol

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,8-naphthyridine

InChI

InChI=1S/C14H17BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-7-10-6-5-9-16-12(10)17-11/h5-9H,1-4H3

InChI Key

WHHKASGNLLLXDV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=C(C=CC=N3)C=C2

Origin of Product

United States

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